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5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring composed of three carbon atoms, one oxygen atom, and two nitrogen atoms. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of hydrazides with carboxylic acids. One common method is the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve large-scale cyclization reactions using efficient and cost-effective reagents. The use of iodobenzene and Oxone as oxidants has been reported to be a simple and versatile method for the synthesis of oxadiazoles .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine and bromine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Iodine, bromine, and oxygen are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions result in substituted oxadiazole derivatives .
Scientific Research Applications
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits antibacterial, antifungal, antiviral, and anticancer properties, making it a valuable scaffold for drug development.
Materials Science: It is used in the development of optoelectronic devices, corrosion inhibitors, and high-pressure mixed-gas separation membranes.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death . Additionally, it can interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,2,3-Oxadiazole: Known for its antibacterial and antifungal properties.
1,2,5-Oxadiazole: Used in the development of high-energy materials.
Uniqueness
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and biological activity compared to other oxadiazole derivatives .
Biological Activity
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the cyclization of cyclobutyl hydrazine with ethyl oxalyl chloride followed by dehydration. The resulting compound can undergo various chemical transformations, including oxidation and substitution reactions, which can modify its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it has been noted to demonstrate activity against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis .
Anticancer Potential
The compound has also shown promise in anticancer research . In vitro studies suggest that it can induce apoptosis in various cancer cell lines. For example, it has been reported to significantly reduce cell viability in MCF-7 breast cancer cells and HCT-116 colon carcinoma cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring structure allows for interactions with enzymes involved in DNA replication and repair processes. This may lead to disruptions in cellular functions critical for cancer cell survival.
- Modulation of Signaling Pathways : Preliminary data suggest that the compound may inhibit STAT transcription factors, particularly STAT3, which plays a role in tumorigenesis and inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxadiazole derivatives:
Comparative Analysis with Similar Compounds
This compound can be compared with other oxadiazole derivatives:
Compound | Structure | Biological Activity |
---|---|---|
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | Methyl group substitution | Moderate antimicrobial activity |
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | Phenyl group substitution | Enhanced anticancer properties |
The unique cyclobutyl group in 5-cyclobutyl derivatives imparts distinct steric and electronic properties that can enhance interaction with biological targets compared to other derivatives.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-9-8-5(12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
BEPHAYVGFLVTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
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